N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O4/c17-12-6-5-9(7-14(12)20(23)24)19-16(22)15(21)11-8-18-13-4-2-1-3-10(11)13/h1-8,18H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQHWZTYFJDPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Nitration and Chlorination: The phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids, followed by chlorination using thionyl chloride or phosphorus pentachloride.
Amide Bond Formation: The final step involves coupling the indole derivative with the nitrated and chlorinated phenyl compound using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using hydrogenation over a palladium catalyst or using reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation (Pd/C), tin(II) chloride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Materials Science: Use in the development of organic semiconductors or as a building block for more complex organic materials.
Biological Studies: Investigation of its biological activity and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The indole moiety could facilitate binding to biological targets, while the nitrophenyl group might enhance its reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole Derivatives with Halogenated Aromatic Substituents
Compounds with halogenated aryl groups, such as N-(3-chloro-4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., 10j, 10k, 10l, 10m from ), share structural similarities. These derivatives exhibit variations in substituents (e.g., chloro, fluoro, nitro, pyridyl) on the phenyl ring, which influence physicochemical properties and bioactivity:
- 10j : N-(3-chloro-4-fluorophenyl) analog showed moderate anticancer activity (melting point: 192–194°C; yield: 8%) .
- 10l : The nitro-substituted analog (N-(4-nitrophenyl)) displayed improved solubility but lower yield (14%) compared to chloro/fluoro derivatives .
Adamantane-Modified Indole Derivatives
Adamantane-containing analogs, such as N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (), replace the nitro-chlorophenyl group with a bulky adamantane moiety. These compounds exhibit distinct pharmacological profiles:
- Compound 5r (): Demonstrated potent anti-proliferative activity against HepG2 liver cancer cells (IC50: 10.56 ± 1.14 µM) by activating caspase-8 and PARP cleavage. The adamantane group likely enhances membrane permeability and target affinity .
- Synthetic Yields : Adamantane derivatives generally achieved higher yields (75–91.5%) compared to nitro-chlorophenyl analogs (6–17%), suggesting better synthetic feasibility .
Key Insight : The adamantane group improves pharmacokinetic properties (e.g., lipophilicity) but may increase molecular weight and reduce solubility compared to the nitro-chlorophenyl scaffold .
Fluorinated Indole Derivatives
Fluorinated analogs, such as N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (), prioritize fluorine for metabolic stability and bioavailability:
- TCS 1105 (CAS 185391-33-7): Exhibits antimicrobial activity against ESKAPE pathogens, with a molecular weight of 296.30 g/mol and moderate lipophilicity (logP: ~2.5) .
- Compound 2b (): N-(4-fluorophenyl) derivative showed strong binding to peripheral benzodiazepine receptors (PBR), suggesting fluorinated indoles may target neurological pathways .
Key Insight : Fluorine substitution enhances metabolic stability but may reduce cytotoxicity compared to nitro-chloro groups due to decreased electrophilicity .
Mechanistic and Therapeutic Implications
- Nitro-Chlorophenyl Analogs : Likely induce DNA damage via nitro group reduction to reactive intermediates (e.g., nitro radicals) .
- Adamantane Derivatives : Activate caspase-8-dependent apoptosis, avoiding neurotoxicity seen with vinca alkaloids .
- Fluorinated Derivatives: Target non-oncological pathways (e.g., antimicrobial, neurological receptors), suggesting divergent therapeutic applications .
Biological Activity
N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 317.72 g/mol
- IUPAC Name : this compound
This structure features an indole moiety that is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on related indole derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Inhibition of Cancer Cell Lines
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 5.0 | Apoptosis induction |
| Compound B | MCF7 | 4.5 | Cell cycle arrest |
| This compound | HeLa | 6.0 | Apoptosis induction |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Indole derivatives are known to modulate inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes (COX) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway .
In Vitro Study on Inflammatory Markers
| Compound | Inflammatory Marker | IC (µM) |
|---|---|---|
| This compound | COX-2 | 7.5 |
| Compound C | TNF-alpha | 8.0 |
Neuroprotective Activity
Recent studies suggest that indole-based compounds may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. The mechanism involves modulation of neuroinflammation and protection against oxidative stress .
Neuroprotection Case Study
A study evaluating the neuroprotective effects of related compounds found that they could significantly reduce neuronal death in models of oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer’s disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
